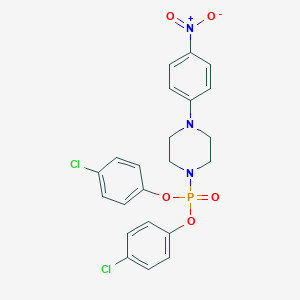![molecular formula C10H8INO3 B400378 5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one CAS No. 34058-27-0](/img/structure/B400378.png)
5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features an indole moiety fused with a dioxolane ring, with an iodine atom attached to the indole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis.
Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, often involving the reaction of the indole with a suitable diol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization and Rearrangement: The spirocyclic structure may undergo cyclization or rearrangement reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The iodine atom and spirocyclic structure may play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
Uniqueness
5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
34058-27-0 |
|---|---|
Fórmula molecular |
C10H8INO3 |
Peso molecular |
317.08g/mol |
Nombre IUPAC |
5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C10H8INO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
HMOVFDKERCMKBY-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3=C(C=CC(=C3)I)NC2=O |
SMILES canónico |
C1COC2(O1)C3=C(C=CC(=C3)I)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400296.png)


![Bis(4-chlorophenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400300.png)


![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B400304.png)


![5-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400311.png)

![TETRAMETHYL 5',5',9'-TRIMETHYL-6'-(3-NITROBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B400315.png)
![5-benzyl-1-(4-iodophenyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B400316.png)

